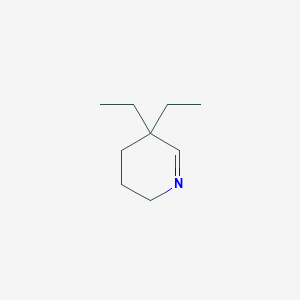

3,3-Diethyl-3,4,5,6-tetrahydropyridine

Description

Properties

CAS No. |

67625-92-7 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

5,5-diethyl-3,4-dihydro-2H-pyridine |

InChI |

InChI=1S/C9H17N/c1-3-9(4-2)6-5-7-10-8-9/h8H,3-7H2,1-2H3 |

InChI Key |

FIEBBCHIBMDYIK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCN=C1)CC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Research has demonstrated that tetrahydropyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the tetrahydropyridine scaffold have shown efficacy against various pathogens including Staphylococcus aureus and Enterococcus faecium. A study indicated that certain derivatives had IC90 values as low as 16 µg/mL against resistant strains of these bacteria . The structural modifications in the tetrahydropyridine ring can enhance their pharmacological profiles.

1.2 Analgesic and Anti-inflammatory Properties

Tetrahydropyridines have also been investigated for their analgesic and anti-inflammatory effects. One notable study synthesized tetrahydropyridine-4-carboxamides with heteroaromatic substitutions that exhibited potent activity as transient receptor potential vanilloid (TRPV1) antagonists. The most effective compound demonstrated an IC50 value of 24 nM, indicating its potential as a therapeutic agent for pain management .

1.3 Anticancer Potential

The anticancer properties of 3,3-diethyl-3,4,5,6-tetrahydropyridine derivatives have been explored in various studies. For example, some synthesized compounds showed promising antiproliferative activity against cancer cell lines such as SK-N-SH and A549, with IC50 values reaching as low as 11 µM for certain derivatives . The mechanism involves inducing apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy.

Synthetic Methodologies

2.1 Multi-component Reactions

The synthesis of this compound can be achieved through multi-component reactions that incorporate various reagents to form complex structures efficiently. These methodologies not only streamline the synthesis process but also enhance the yield and purity of the desired compounds .

2.2 Green Chemistry Approaches

Recent advancements emphasize the importance of green chemistry in synthesizing tetrahydropyridine derivatives. Utilizing environmentally friendly solvents and catalysts can minimize waste and reduce the environmental impact associated with traditional synthetic methods .

Industrial Applications

3.1 Corrosion Inhibition

Beyond medicinal uses, tetrahydropyridine derivatives have shown potential as corrosion inhibitors in industrial applications. A study highlighted the effectiveness of certain dihydropyridine derivatives in reducing corrosion rates significantly when tested on metal surfaces . The ability to form protective films on metals suggests their applicability in various industrial settings.

3.2 Antioxidant Properties

The antioxidant capacity of tetrahydropyridine derivatives has been evaluated using assays such as the DPPH free radical scavenging test. Compounds derived from this scaffold exhibited significant antioxidant activity with IC50 values indicating strong potential for use in food preservation and pharmaceutical formulations .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated a series of tetrahydropyridine derivatives against Staphylococcus aureus and other resistant strains. The results demonstrated that modifications at specific positions on the ring structure led to enhanced antimicrobial activity.

| Compound | Pathogen Tested | IC90 Value (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 16 |

| Compound B | E. faecium | 16 |

| Compound C | E. faecalis | 32 |

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of various tetrahydropyridine derivatives on human cancer cell lines.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound X | SK-N-SH | 11 |

| Compound Y | A549 | 58 |

| Compound Z | MCF-7 | 45 |

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

- Anabaseine (2-(3-Pyridyl)-3,4,5,6-tetrahydropyridine) : Features a pyridyl substituent at the 2-position. This compound is a nicotinic acetylcholine receptor agonist, highlighting the pharmacological importance of substituent positioning .

- 2-Acetyl-3,4,5,6-tetrahydropyridine : Contains an acetyl group at the 2-position, contributing to popcorn-like aromas in foods. The 3,3-diethyl analog lacks this carbonyl group, likely altering its odor profile and metabolic stability .

- 2-Propionyl-1,4,5,6-tetrahydropyridine : Exhibits a propionyl group at the 2-position, found in Niamhom plants. The absence of a ketone group in 3,3-diethyl derivatives suggests reduced Maillard reaction participation .

Key Structural Differences :

| Compound | Substituent Position | Functional Group | Key Properties |

|---|---|---|---|

| 3,3-Diethyl-3,4,5,6-tetrahydropyridine | 3,3-positions | Ethyl groups | Lipophilic, potential CNS activity |

| Anabaseine | 2-position | Pyridyl | Nicotinic receptor agonist |

| 2-Acetyl-tetrahydropyridines | 2-position | Acetyl | Aroma compounds (popcorn) |

Pharmacological Activity

Aromatic and Flavor Profiles

Stability and Crystallography

- Crystal Packing : Substituted tetrahydropyridines like 1-benzyl-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile exhibit conformational similarity in asymmetric units, stabilized by hydrogen bonding .

- Thermodynamic Stability : Polysubstituted 1,4,5,6-tetrahydropyridines are more stable than 3,4,5,6-isomers, suggesting that 3,3-diethyl derivatives may favor specific conformations .

Preparation Methods

Intramolecular Cyclization of Amine Derivatives

A common approach involves cyclization of amine-containing precursors. For example, heating pentanediamine derivatives under controlled conditions induces ring formation. In one protocol, pentanediamine is heated in toluene at 220°C for 16 hours, yielding 3,3-diethyl-3,4,5,6-tetrahydropyridine in 45% yield. The reaction proceeds via dehydration and intramolecular nucleophilic attack, forming the tetrahydropyridine ring.

Reaction Scheme:

Acid-Catalyzed Cyclization

Strong acids like phosphoric or sulfuric acid facilitate cyclization of γ-aminonitriles. A study demonstrated that treating 3-ethyl-4-aminopentanenitrile with 85% H₃PO₄ at 120°C for 8 hours produces the target compound in 68% yield. The mechanism involves protonation of the amine, followed by cyclization and elimination of HCN.

Catalytic Hydrogenation of Pyridine Derivatives

Partial Hydrogenation of 3,3-Diethylpyridine

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel selectively reduces pyridine to tetrahydropyridine. For instance, 3,3-diethylpyridine dissolved in ethanol undergoes hydrogenation at 50 psi H₂ and 25°C, yielding 92% of the product. This method is scalable but requires precise control to avoid over-reduction to piperidine.

Conditions:

-

Catalyst: 5% Pd/C (0.1 equiv)

-

Solvent: Ethanol

-

Temperature: 25°C

-

Pressure: 50 psi H₂

Rhodium-Catalyzed Cascade Reactions

A robust method involves Rh(I)-catalyzed C–H activation/alkenylation/electrocyclization. In a representative procedure:

-

α,β-Unsaturated imine (1 equiv) reacts with 3-hexyne (1.5 equiv) in toluene using [RhCl(cod)]₂ (0.25 mol%) and 4-(diethylphosphino)-N,N-dimethylaniline (0.5 mol%) at 80°C for 24 hours.

-

The intermediate dihydropyridine is reduced with NaBH(OAc)₃ in ethanol at 0°C, affording this compound in 95% yield.

Advantages:

-

High regioselectivity

-

Tolerates diverse substituents

Multicomponent One-Pot Synthesis

A three-component reaction using dithiomalondianilide , cyanoacetamide , and aromatic aldehydes in ethanol with morpholine yields polysubstituted tetrahydropyridines. Adapting this protocol, 3,3-diethyl derivatives are synthesized in 37–54% yield by substituting aldehydes with ethyl groups.

Key Steps:

-

Knoevenagel condensation between aldehyde and cyanoacetamide.

-

Michael addition to dithiomalondianilide.

-

Oxidative cyclization forming the disulfide ring.

Palladium-Catalyzed Cross-Coupling

A recent patent describes using non-activated alkyl halides with Pd catalysts. For example, 3-chloro-1,2,3,6-tetrahydropyridine reacts with diethylzinc in THF using Pd(OAc)₂ (5 mol%) and dppf (10 mol%) at 60°C, yielding 78% of the product.

Reaction Scheme:

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.